
3-(1H-Imidazol-4-ylmethyl)-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Imidazol-4-ylmethyl)-phenylamine is an organic compound that features an imidazole ring attached to a phenylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-4-ylmethyl)-phenylamine typically involves the reaction of 4-(chloromethyl)imidazole with aniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-Imidazol-4-ylmethyl)-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding reduced forms.
Substitution: The phenylamine group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, substituted phenylamines, and other functionalized compounds that retain the core imidazole-phenylamine structure.
Wissenschaftliche Forschungsanwendungen
3-(1H-Imidazol-4-ylmethyl)-phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(1H-Imidazol-4-ylmethyl)-phenylamine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A simple heterocyclic compound with a similar imidazole ring structure.
Phenylamine: An aromatic amine with a structure similar to the phenylamine group in the compound.
Histamine: A biologically active compound with an imidazole ring and an amine group, similar to 3-(1H-Imidazol-4-ylmethyl)-phenylamine.
Uniqueness
This compound is unique due to the combination of the imidazole ring and phenylamine group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
57662-29-0 |
|---|---|
Molekularformel |
C10H11N3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
3-(1H-imidazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C10H11N3/c11-9-3-1-2-8(4-9)5-10-6-12-7-13-10/h1-4,6-7H,5,11H2,(H,12,13) |
InChI-Schlüssel |
UPHNYQZOJVXYOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)CC2=CN=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


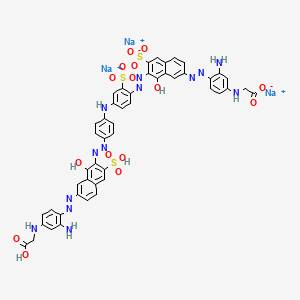



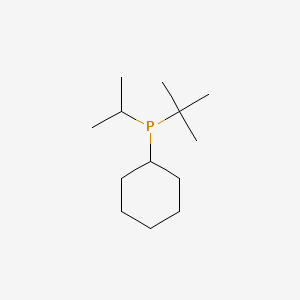
![2-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13803375.png)
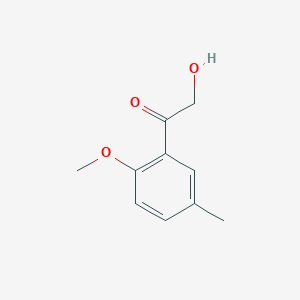
![Sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B13803394.png)
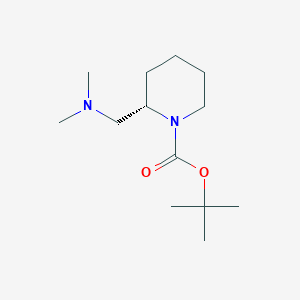

![(2E,8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13803411.png)
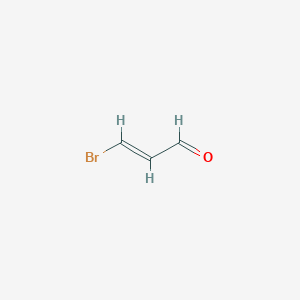
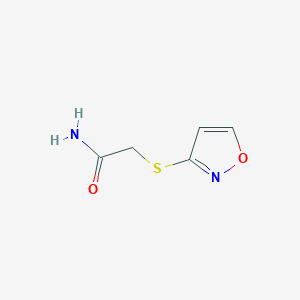
![2,3-Diaza-7-silaspiro[4.5]decane (9CI)](/img/structure/B13803437.png)
